
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Overview
Description
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as catechin, is a flavan-3-ol belonging to the flavonoid family. Its molecular formula is C₁₅H₁₄O₆ (molecular weight: 290.27 g/mol), featuring a saturated benzopyran (chromane) core with hydroxyl groups at positions 3, 5, and 7 on the A-ring, and a 3,4-dihydroxyphenyl (catechol) group on the B-ring . Catechin exists in enantiomeric forms, such as (+)-catechin and (-)-epicatechin, which differ in stereochemistry at the C2 and C3 positions . It is widely distributed in plants, including green tea, berries, and cocoa, and exhibits diverse biological activities, such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epicatechin can be synthesized through various methods, including the extraction and purification from natural sources. One common method involves the extraction of catechins from tea leaves using water at 80°C for 40 minutes, followed by separation with water/chloroform to remove impurities such as caffeine . Another method combines solid-phase extraction and hydrophobic deep eutectic solvents with high-performance liquid chromatography for extracting and quantifying catechin and epicatechin .
Industrial Production Methods: Industrial production of epicatechin typically involves large-scale extraction from plant-based sources like tea leaves and cacao. The process includes steps such as maceration, filtration, and purification to obtain high-purity epicatechin. Advanced techniques like high-performance liquid chromatography and solid-phase extraction are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Epicatechin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve the neutralization of free radicals and prevention of oxidative damage .
Common Reagents and Conditions: Common reagents used in the reactions involving epicatechin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions of epicatechin include various oxidized and reduced forms of the compound. These products retain the antioxidant properties of epicatechin and contribute to its overall health benefits .
Scientific Research Applications
Epicatechin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and potential to prevent oxidative damage . In biology, epicatechin is known to promote skeletal muscle differentiation and counteract protein degradation pathways . In medicine, it has been investigated for its potential to improve cognitive function, support cardiovascular health, and enhance athletic performance . Additionally, epicatechin is used in the food and beverage industry for its health benefits and as a natural antioxidant .
Mechanism of Action
Epicatechin exerts its effects through various molecular targets and pathways. It is known to inhibit myostatin expression and atrogenes such as MAFbx, FOXO, and MuRF1, which are involved in muscle atrophy . Epicatechin also stimulates factors related to myogenic actions, including MyoD, Myf5, and myogenin . Furthermore, it interferes with mitochondrial biosynthesis in muscle fibers and stimulates the signaling pathways of AKT/mTOR protein production, enhancing skeletal muscle performance . Epicatechin’s antioxidant properties involve the neutralization of free radicals and prevention of oxidative damage, contributing to its overall health benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Within the Flavonoid Family
Flavonoids share a common C6-C3-C6 backbone but differ in oxidation states, substitution patterns, and ring saturation. Below is a comparative analysis of catechin with key analogues:
Table 1: Structural and Functional Comparison of Catechin and Analogues
Key Structural and Functional Differences
- C-ring Saturation: Catechin’s saturated C-ring enhances stability and radical-scavenging capacity compared to flavonols (e.g., quercetin) and anthocyanidins (e.g., cyanidin) .
- Hydroxylation Pattern : The 3,4-dihydroxyphenyl (catechol) group in catechin contributes to metal chelation and antioxidant activity, whereas cyanidin’s chromenylium ion enables pH-dependent color changes .
- Stereochemistry : Enantiomers like (-)-epicatechin exhibit distinct pharmacokinetics; for example, (-)-epicatechin has higher bioavailability than (+)-catechin .
Antioxidant Capacity
- Catechin’s hydroxyl groups enable hydrogen donation, neutralizing free radicals. However, EGCG (a galloylated derivative) shows 10-fold higher antioxidant activity due to additional gallate moieties .
- Quercetin outperforms catechin in lipid peroxidation inhibition due to its conjugated system .
Anticancer Effects
- Catechin and taxifolin exhibit comparable activity in reversing multidrug resistance in cancer cells (58.25 vs. 57.84 activity scores) .
- Cis-Dihydroquercetin (a taxifolin analogue) shows higher potency (66.44 activity score) but lower selectivity (0.27 parameter) .
Antimicrobial Activity
- Catechin demonstrates moderate antimicrobial effects, while quercetin glycosides (e.g., quercetin-O-rhamnoside) show enhanced solubility and efficacy .
Biological Activity
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly referred to as DCT, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DCT, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DCT is a chroman derivative characterized by the presence of three hydroxyl groups at positions 3, 5, and 7. Its structure can be represented as follows:
This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects against various diseases.
Antioxidant Activity
DCT exhibits strong antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
These values indicate that DCT has a potent ability to neutralize free radicals compared to other known antioxidants like quercetin.
Anticancer Activity
Research has demonstrated that DCT possesses anticancer properties. In a study involving MCF-7 breast cancer cells, DCT was found to inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
- Concentration Range : 10-100 µM
- Inhibition Rate : Up to 70% at 100 µM after 48 hours
- Mechanism : Apoptosis via caspase-3 activation
Anti-inflammatory Effects
DCT has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, DCT significantly reduced paw edema, suggesting its potential use in treating inflammatory conditions.
Inflammation Model Results
- Paw Edema Reduction : 50% at a dose of 20 mg/kg
- Mechanism : Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α)
Pharmacokinetics
The pharmacokinetic profile of DCT indicates good bioavailability and rapid absorption when administered orally. Studies suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.
Parameter | Value |
---|---|
Half-life | 4 hours |
Bioavailability | ~75% |
Peak Concentration | 15 µg/mL |
Safety and Toxicology
Toxicological assessments have shown that DCT has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg. Long-term studies are ongoing to further evaluate chronic exposure effects.
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the structural identity and purity of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol in synthetic or natural extracts?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm stereochemistry and substituent positions, HPLC with UV-Vis detection (λ ~280 nm for flavonoids), and mass spectrometry (ESI-MS) for molecular weight verification . Purity should be assessed via HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid), achieving ≥98% purity for research-grade material .
Q. How can researchers optimize the extraction of this compound from botanical sources like green tea or Rehmannia glutinosa?
- Methodological Answer : Employ solvent extraction (e.g., 70% ethanol or methanol) with sonication or microwave-assisted techniques to enhance yield. Follow with liquid-liquid partitioning (ethyl acetate/water) and purification via preparative HPLC or column chromatography (Sephadex LH-20). Monitor efficiency using spectrophotometric quantification at 280 nm .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store lyophilized powder at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to light, moisture, and acidic/basic conditions, as the compound degrades via epimerization or hydroxyl group oxidation .
Advanced Research Questions
Q. What molecular mechanisms underlie the anti-inflammatory and immunomodulatory activities of this compound?
- Methodological Answer : Studies suggest inhibition of NF-κB activation and modulation of Bax/Bcl-2 protein ratios to induce apoptosis in pro-inflammatory cells . For experimental validation:
- Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA.
- Perform Western blotting to assess NF-κB p65 nuclear translocation and caspase-3 cleavage .
Q. How do stereoisomers (e.g., (+)-catechin vs. (−)-epicatechin) affect the compound’s bioactivity in renal protection models?
- Methodological Answer : Enantiomers exhibit distinct binding affinities to molecular targets like α-enolase. For example:
- (−)-Epicatechin shows stronger ROS scavenging in AKI models (e.g., melamine-cyanuric acid-induced crystalluria) .
- Comparative studies should use chiral HPLC to isolate isomers and assess dose-dependent effects on renal papillary calcification .
Q. How can researchers resolve contradictions in reported antioxidant efficacy across in vitro and in vivo studies?
- Methodological Answer : Discrepancies arise from bioavailability differences (e.g., poor intestinal absorption). Mitigate by:
- Using pro-drug formulations (e.g., liposomal encapsulation) to enhance bioavailability.
- Validating in vivo results with tissue-specific ROS assays (e.g., kidney homogenate TBARS assay) alongside in vitro DPPH/ABTS radical scavenging tests .
Q. What advanced computational methods are available to predict the compound’s interactions with non-biological targets, such as metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) simulations can model adsorption energetics on mild steel surfaces in acidic media. Pair with molecular dynamics (MD) to validate corrosion inhibition mechanisms (e.g., chelation of Fe²⁺ ions via catechol groups) .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045133 | |
Record name | (-)-Epicatechin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epicatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17334-50-8, 490-46-0 | |
Record name | (±)-Epicatechin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epicatechin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Epicatechin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | EPICATECHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epicatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
Record name | Epicatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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